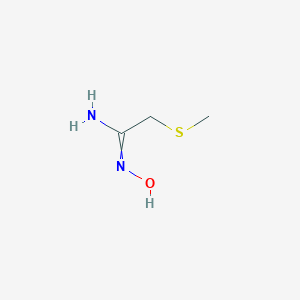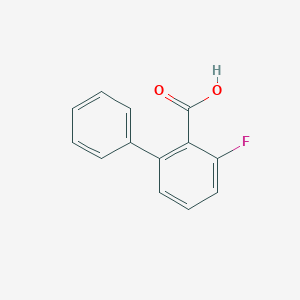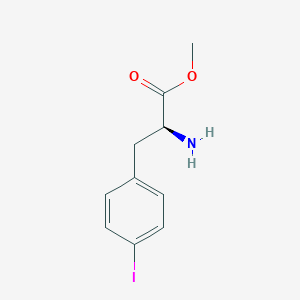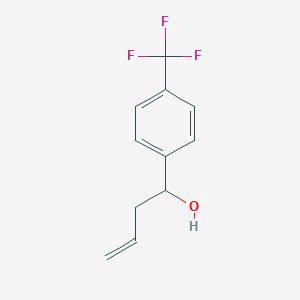
(5-Chlorothiophen-3-YL)boronic acid
Descripción general
Descripción
“(5-Chlorothiophen-3-YL)boronic acid” is a boronic acid derivative . It is an off-white to light green or brown powder . It is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
Boronic acids are important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology .Molecular Structure Analysis
The molecular formula of “this compound” is C4H4BClO2S . The molecular weight is 162.40200 .Chemical Reactions Analysis
Boronic acids are very important in Suzuki-Miyaura coupling , aromatic functionalization with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .Physical And Chemical Properties Analysis
“this compound” is an off-white to light green or brown powder . Its density is 1.501g/cm3 . The boiling point is 320.87ºC at 760 mmHg . The melting point is 136-140ºC .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
(5-Chlorothiophen-3-YL)boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), have been studied for their fluorescence quenching properties. These derivatives demonstrate a negative deviation in the Stern–Volmer plots when interacting with aniline, suggesting the existence of different conformers in the ground state. This behavior is attributed to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Electrochemical Polymerization
3-Chlorothiophene, a related compound, has been used in the electrochemical polymerization process in mixed electrolytes, leading to the formation of poly(3-chlorothiophene) films. These films exhibit conductivities of 0.1–2 S cm−1 and their structure, morphology, and electrochemical behavior have been investigated for potential applications (Xu, Shi, Chen, Wang, Zhang, & Hong, 2003).
Catalysis in Organic Synthesis
Boronic acid, including derivatives like 3-borono-5-fluorobenzoic acid, plays a crucial role in catalysis, particularly in enantioselective reactions. These reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, are pivotal in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors
Boronic acid derivatives are key in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. This application is significant for disease prevention, diagnosis, and treatment. The interactions of boronic acid with cis-1,2- or 1,3-diol lead to the formation of five- or six-membered rings, which act as reporters in these sensors (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Boronic Acid Polymers in Biomedicine
Boronic acid-containing polymers have seen increasing use in biomedical applications, such as treating various diseases including HIV, obesity, diabetes, and cancer. These polymers' unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Safety and Hazards
“(5-Chlorothiophen-3-YL)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Direcciones Futuras
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mecanismo De Acción
Target of Action
The primary target of (5-Chlorothiophen-3-YL)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process involves two key steps: oxidative addition and transmetalation .
In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects include the creation of a variety of organoboron reagents tailored for application under specific SM coupling conditions .
Pharmacokinetics
The compound’s boiling point is predicted to be 3209±520 °C , and it has a density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 7.27±0.10 , indicating that it can exist in both protonated and deprotonated forms depending on the pH of the environment.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Análisis Bioquímico
Biochemical Properties
(5-Chlorothiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, enabling the transfer of the thiophene moiety to the target molecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool for enzyme inhibition or activation. For example, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. This mechanism of action is crucial for understanding its potential therapeutic applications and biochemical behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for evaluating the safety and efficacy of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates or metabolites. These metabolic pathways can impact the overall biochemical activity and potential therapeutic applications of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its activity and potential therapeutic applications, making it essential to understand these processes in detail .
Propiedades
IUPAC Name |
(5-chlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYLYWTTBGVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629659 | |
| Record name | (5-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199659-23-9 | |
| Record name | (5-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chlorothiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)






